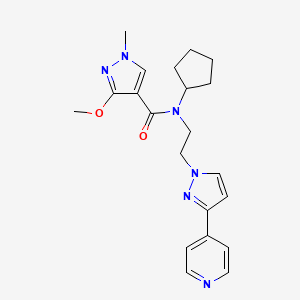

![molecular formula C14H16N2O3 B2440637 (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione CAS No. 1089280-11-4](/img/structure/B2440637.png)

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazines are a class of heterocyclic compounds that contain one oxygen atom and one nitrogen atom . They have been the subject of much synthetic interest due to their extensive biological activities . Oxazine derivatives have been documented as worthy synthetic intermediates and also blessed with notable sedative, analgesic, anticonvulsant, antipyretic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer activities .

Synthesis Analysis

Oxazines are versatile intermediates for the synthesis of a variety of heterocycles and bifunctional compounds . Researchers have reported several synthetic approaches for the preparation of oxazines .Molecular Structure Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP. It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically, and is shown to exist in solution entirely as the 4H-isomer .Chemical Reactions Analysis

Oxazines have been found to be stable and can persist for minutes in the absence of oxidants . This property can be exploited in the context of superresolution imaging, as it is possible to control the kinetics of switching between on and off states by adjusting the concentrations of oxidizing and reducing agents .Scientific Research Applications

Molecular Electronics

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can be utilized in molecular electronics, particularly in the development of single-molecule switches. These switches are crucial for creating molecular-scale electronic devices. The compound’s ability to undergo reversible de/rehydrogenation makes it an excellent candidate for switching between low-conducting and high-conducting states . This property is essential for designing efficient molecular junctions that can be controlled by external stimuli such as electric fields.

Anticancer Research

This compound has shown promising results in anticancer research. Its unique structure allows it to interact with cancer cells in a way that can inhibit their growth. Studies have demonstrated that derivatives of oxazine, including (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione, exhibit significant anticancer activities against various cancer cell lines . This makes it a potential candidate for developing new anticancer drugs.

Synthetic Chemistry

In synthetic chemistry, (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione is valuable for constructing complex molecular architectures. Its ability to participate in tandem N–H insertion/cyclization reactions under mild conditions makes it a versatile building block for synthesizing a wide range of compounds . This application is particularly useful for creating new materials with specific properties for industrial and pharmaceutical uses.

Photochromic Materials

The compound is also used in the development of photochromic materials, which change color in response to light. These materials have applications in smart windows, sunglasses, and data storage devices. The photochromic properties of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione derivatives are being explored to create materials that can switch between different states when exposed to light .

Catalysis

In the field of catalysis, (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can act as a ligand in catalytic reactions. Its structure allows it to stabilize transition states and intermediates, making catalytic processes more efficient. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals, where precise control over reaction conditions is crucial .

Biological Imaging

The compound’s unique chemical properties make it suitable for use in biological imaging. It can be modified to include fluorescent tags, allowing researchers to track biological processes in real-time. This application is valuable in medical diagnostics and research, where understanding the dynamics of biological systems is essential .

Future Directions

Mechanism of Action

Target of Action

Oxazine derivatives have been shown to interact with various biological targets, influencing their function and leading to changes in cellular activity .

Mode of Action

The compound interacts with its targets through a mechanism involving the de/rehydrogenation of 1,4-oxazine linkers . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Biochemical Pathways

The de/rehydrogenation process it induces can potentially influence various biochemical pathways, leading to downstream effects .

Result of Action

It has been suggested that the compound’s action can lead to significant changes in cellular activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione . For instance, an electrostatic gate field can control the proton transfer process, allowing specific conductance states to be selected .

properties

IUPAC Name |

(9aS)-8-benzyl-3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-6,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13-14(18)16-6-7-19-10-12(16)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQKXQMOHXDQKJ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2440554.png)

![5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440556.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2440558.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2440562.png)

![N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide](/img/structure/B2440563.png)

![3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2440567.png)

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2440569.png)

![1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2440573.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2440574.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2440575.png)